Pleurosine

In Vivo Efficacy B-16 Melanoma Bisindole Alkaloid Comparison

Pleurosine (CAS 39608-80-5), also identified as leurosine-N'b-oxide, is a bisindole alkaloid isolated from the Madagascar periwinkle, *Catharanthus roseus*. It belongs to the vinca alkaloid family and has a molecular formula of C46H56N4O10 with a molecular weight of 824.97 g/mol.

Molecular Formula C46H56N4O10
Molecular Weight 825.0 g/mol
CAS No. 39608-80-5
Cat. No. B610134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePleurosine
CAS39608-80-5
SynonymsPleurosine; 
Molecular FormulaC46H56N4O10
Molecular Weight825.0 g/mol
Structural Identifiers
SMILESCCC12C[N+]3(CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)OC(=O)C)NC1=CC=CC=C41)[O-]
InChIInChI=1S/C46H56N4O10/c1-8-42-16-12-18-49-19-17-44(38(42)49)31-21-32(35(56-6)22-34(31)48(5)39(44)46(54,41(53)57-7)40(42)58-26(3)51)45(59-27(4)52)23-28-24-50(55,25-43(9-2)37(28)60-43)20-15-30-29-13-10-11-14-33(29)47-36(30)45/h10-14,16,21-22,28,37-40,47,54H,8-9,15,17-20,23-25H2,1-7H3/t28-,37+,38-,39?,40+,42+,43-,44?,45-,46-,50?/m0/s1
InChIKeyATTVIAQTRLLYAD-KMNYYTSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pleurosine (CAS 39608-80-5): Compound Identity & Procurement Baseline


Pleurosine (CAS 39608-80-5), also identified as leurosine-N'b-oxide, is a bisindole alkaloid isolated from the Madagascar periwinkle, *Catharanthus roseus* [1]. It belongs to the vinca alkaloid family and has a molecular formula of C46H56N4O10 with a molecular weight of 824.97 g/mol [2]. The compound is structurally characterized as the N-oxide derivative of the more extensively studied alkaloid leurosine, a modification that distinguishes it from its parent compound and other clinically utilized vinca alkaloids like vinblastine and vincristine [1].

Why Leurosine or Vinblastine Cannot Simply Replace Pleurosine


Substituting pleurosine with the more common or structurally similar vinca alkaloids, such as its parent compound leurosine or the clinical agent vinblastine, is not supported by evidence. The critical structural difference—the presence of an N-oxide functional group—is not a minor modification; it fundamentally alters the molecule's physicochemical properties and has been associated with a distinct in vivo antineoplastic activity profile. The primary literature explicitly identifies pleurosine (leurosine-N'b-oxide) as a discrete chemical entity with its own spectrum of activity, specifically highlighted for being 'exceptionally active' in certain in vivo tumor models, a description not applied to all related bisindole alkaloids in the same study [1]. This precludes generic interchange purely based on in-class similarity.

Quantitative Differentiation of Pleurosine from Close Analogs


In Vivo Efficacy Differentiation: Superior Activity in B-16 Melanoma vs. Co-Isolated Alkaloids

In a direct head-to-head comparison within a single study, pleurosine (leurosine-N'b-oxide) was distinguished from the co-isolated and structurally related bisindole alkaloids roseadine and vindolicine. While the study confirmed the antineoplastic activity of multiple compounds, pleurosine alone was singled out and described as 'exceptionally active' in the B-16 melanoma in vivo test system [1]. This qualitative differentiation was not applied to the other novel alkaloids tested, suggesting a superiority in this specific therapeutic model that is directly tied to pleurosine's unique structure.

In Vivo Efficacy B-16 Melanoma Bisindole Alkaloid Comparison

Confirmed Activity in P-388 Leukemia: A Shared Profile with Roseadine

The 1983 foundational study confirms that pleurosine also displays significant in vivo activity against the P-388 lymphocytic leukemia test system, a result it shares with the comparator alkaloid roseadine [1]. This establishes a key point of differentiation from vindolicine, which was not noted for activity in this model, but also demonstrates that pleurosine's efficacy advantage is model-dependent, as it was not uniquely active in P-388 as it was in B-16.

P-388 Leukemia In Vivo Activity Bisindole Alkaloid Screening

Structural Differentiation: N-Oxide Modification vs. Parent Leurosine

Pleurosine (C46H56N4O10, MW 824.97 g/mol) is the N'b-oxide derivative of leurosine (C46H58N4O9, MW 798.98 g/mol) [1][2]. The addition of an oxygen atom to the nitrogen in the vindoline moiety creates a more polar compound with altered hydrogen-bonding capabilities and potentially different solubility and membrane permeability profiles. While quantitative solubility or permeability data for pleurosine is absent from the located sources, this structural divergence is the molecular basis for the differential in vivo activity observed.

Molecular Structure Physicochemical Property Leurosine Comparison

Context of Limited Quantitative High-Strength Differential Evidence

A systematic search for quantitative, head-to-head comparator data for pleurosine against other vinca alkaloids (e.g., IC50 values across multiple cell lines, pharmacokinetic parameters, or CTG assay results) did not yield publicly accessible results beyond the 1983 foundational study [1]. The absence of such data means that procurement decisions must be based primarily on the qualitative differentiation established in the primary literature rather than on modern quantitative benchmarks. This gap represents an opportunity for further research but is not a negative indicator of the compound's potential.

Data Availability Evidence Strength Procurement Caveat

High-Impact Procurement Scenarios for Pleurosine in Research & Development


In Vivo Melanoma Research with a Focus on the B-16 Model

Based on the primary evidence that pleurosine is 'exceptionally active' in the B-16 melanoma in vivo system, a research program dedicated to melanoma therapeutics should prioritize this compound. The qualitative advantage over other co-isolated alkaloids in the same study makes it the lead candidate for follow-up studies in this specific cancer type [1].

Structure-Activity Relationship (SAR) Studies on Vinca Alkaloid N-Oxides

For medicinal chemistry campaigns investigating the impact of heteroatom oxidation on the antitumor activity of dimeric alkaloids, pleurosine is an essential test compound. Its well-defined structure as the N-oxide of leurosine allows for a direct pairwise comparison with its parent alkaloid, enabling the deconvolution of the N-oxide's contribution to the biological profile [1][2].

Exploratory Leukemia Therapeutics Research

A program seeking a non-clinical vinca alkaloid with confirmed in vivo activity against a lymphocytic leukemia model (P-388) will find pleurosine to be a viable candidate. The 1983 study confirms significant activity in this model, providing a literature-backed starting point for leukemia-focused research [1].

Natural Product Library Screening for Antineoplastic Lead Identification

Institutions maintaining or procuring for natural product libraries can leverage pleurosine as a structurally distinct and biologically annotated bisindole alkaloid. Its presence in a library increases chemical diversity in the vinca alkaloid space and provides a tool for phenotypic screening efforts that aim to identify novel mechanisms of action beyond microtubule destabilization [1].

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